molecular formula C23H23ClN2O3S B2890690 6-Chloro-4-[(3,4-dimethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111164-78-3

6-Chloro-4-[(3,4-dimethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline

Cat. No. B2890690
CAS RN: 1111164-78-3
M. Wt: 442.96
InChI Key: KGZRUYVXAQAJLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Chemical Reactions Analysis

In terms of chemical reactions, the compound might be involved in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This is a valuable but not well-developed transformation in organic synthesis .

Scientific Research Applications

Anticancer Activities

A study by Solomon, Pundir, and Lee (2019) examined derivatives of 4-aminoquinoline, including compounds structurally similar to the subject compound, for their potential as anticancer agents. They found that these compounds exhibited cytotoxicity against various breast tumor cell lines. Additionally, one of the derivatives showed preferential cancer cell-killing effects, suggesting potential for less toxicity to normal cells (Solomon, Pundir, & Lee, 2019).

Fluorescent Probes for DNA Detection

Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines, structurally related to the subject compound, as potential fluorescent probes for DNA detection. These compounds demonstrated enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their potential application in DNA-specific detection (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Fluorescent Properties for Sensing Applications

Bodke, Shankerrao, and Harishkumar (2013) investigated novel quinoline derivatives for their fluorescent properties. They found that these compounds, similar in structure to the target compound, emitted green light in various solvents, suggesting potential use as fluorescent probes in sensing applications (Bodke, Shankerrao, & Harishkumar, 2013).

Antimicrobial Agents

A 2019 study synthesized new compounds with a quinoline structure, related to the target compound, assessing their antimicrobial potential. Some of these compounds showed high activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Future Directions

The compound exhibits diverse applications including medicinal chemistry, drug discovery, and biological studies. Therefore, future research could focus on exploring its potential uses in these areas. Additionally, the development of more efficient synthesis methods could also be a valuable direction for future research .

properties

IUPAC Name

[6-chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-15-6-8-18(12-16(15)2)30(28,29)22-19-13-17(24)7-9-21(19)25-14-20(22)23(27)26-10-4-3-5-11-26/h6-9,12-14H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZRUYVXAQAJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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